molecular formula C15H13N3O2S B5523683 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide

Cat. No. B5523683
M. Wt: 299.3 g/mol
InChI Key: DEPIOUCUZMDKDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of benzimidazole derivatives can involve the coupling of amines with carbonyl compounds followed by cyclization processes to form the core benzimidazole structure (Zablotskaya et al., 2013). These synthetic pathways are crucial for introducing various functional groups that can modulate the compound's biological activity and physicochemical properties.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the conformational features and molecular interactions of the compounds. For example, single-crystal X-ray studies can reveal the precise arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including electrophilic substitution, oxidation, and addition reactions. These reactions are influenced by the compound's molecular structure, particularly the presence of electron-donating or withdrawing groups, which can affect the compound's reactivity (Aleksandrov & El’chaninov, 2017). Understanding these chemical properties is vital for designing compounds with desired biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

A study by El Ashry et al. (2015) focused on the synthesis of alkylated, benzylated, and bromoalkylated benzimidazole-thione derivatives, which intramolecularly heterocyclized to form compounds related to the chemical structure of interest. The synthesized products were characterized using Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy, with molecular structures confirmed by X-ray single crystallography (El Ashry et al., 2015).

Antimicrobial Activity

Abdel-Motaal et al. (2020) synthesized benzimidazoles incorporating biologically active heterocycles such as quinoline and thiadiazole, starting from 2-acetylbenzimidazole. The newly synthesized benzimidazoles were evaluated for their antimicrobial activity against various bacterial and fungal strains, with certain derivatives displaying potent inhibitory activity. The mode of action was further explored through docking studies, providing insights into their potential as antibacterial agents (Abdel-Motaal et al., 2020).

Chemical Reactivity and Applications

Acheson and Wallis (1981) investigated the reactions of benzimidazole-2-thione with dimethyl acetylenedicarboxylate (DMAD) in different solvents, leading to fused thiazolidinone and thiazinone derivatives. This study highlighted the chemical reactivity of benzimidazole derivatives and their potential applications in synthesizing novel heterocyclic compounds with diverse structural features (Acheson & Wallis, 1981).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing benzimidazole rings have been found to have various biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

properties

IUPAC Name

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(13-2-1-6-20-13)16-10-3-4-12-11(8-10)17-14-9-21-7-5-18(12)14/h1-4,6,8H,5,7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIOUCUZMDKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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